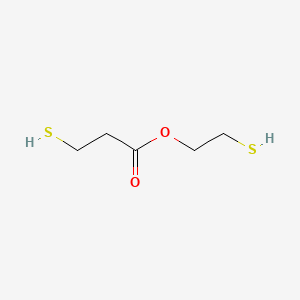
2-Mercaptoethyl 3-mercaptopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethyl 3-mercaptopropionate is an organic compound with the molecular formula C5H10O2S2. It is a thiol ester, characterized by the presence of two thiol (-SH) groups. This compound is known for its reactivity and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 2-mercaptoethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The raw materials, 3-mercaptopropionic acid and 2-mercaptoethanol, are readily available and cost-effective, making the industrial production economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercaptoethyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of thiol groups.
Substitution: Alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers
Applications De Recherche Scientifique
2-Mercaptoethyl 3-mercaptopropionate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Mercaptoethyl 3-mercaptopropionate involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction is crucial in enzyme inhibition and protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentaerythritol tetra-3-mercaptopropionate
- Trimethylolpropane tris(3-mercaptopropionate)
- Ethyl 2-mercaptopropionate
Uniqueness
2-Mercaptoethyl 3-mercaptopropionate is unique due to its dual thiol groups, which provide enhanced reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong nucleophilic properties and the ability to form stable disulfide bonds .
Propriétés
Numéro CAS |
59970-59-1 |
|---|---|
Formule moléculaire |
C5H10O2S2 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
2-sulfanylethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S2/c6-5(1-3-8)7-2-4-9/h8-9H,1-4H2 |
Clé InChI |
ROKHJQGWQDMQSQ-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


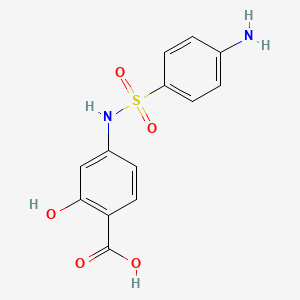
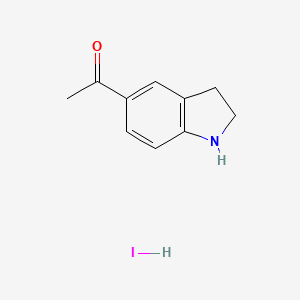

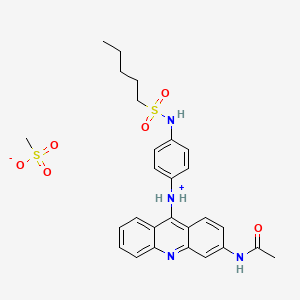
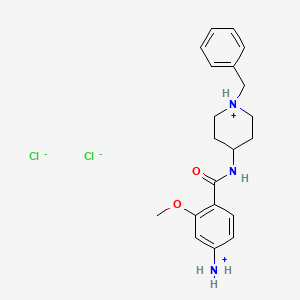
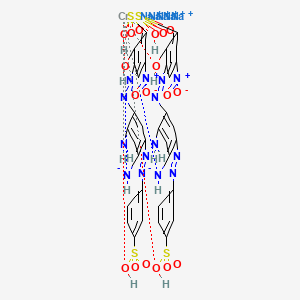
![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
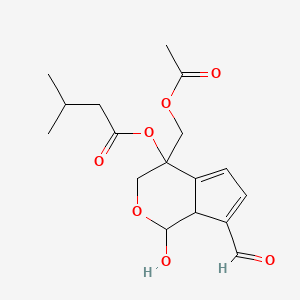
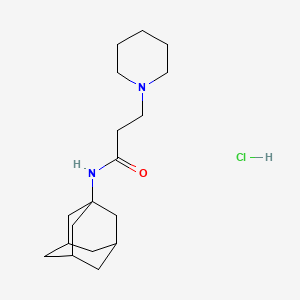
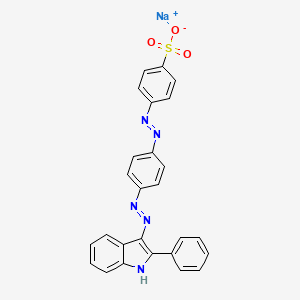
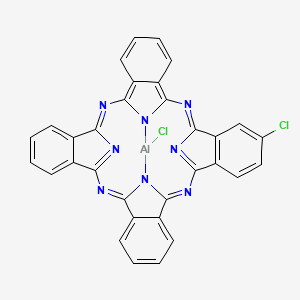
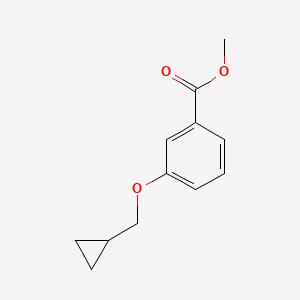
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
